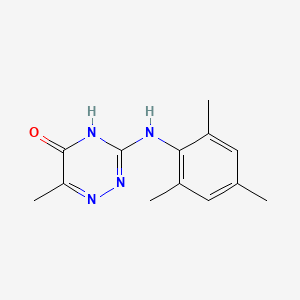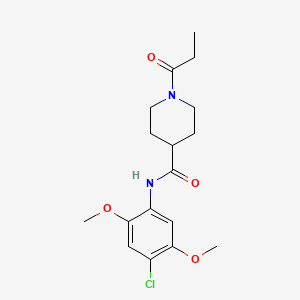
N-(4-chloro-2,5-dimethoxyphenyl)-1-propionyl-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Designer drugs are synthetic compounds that are designed to mimic the effects of controlled substances such as cocaine, amphetamines, and ecstasy. These drugs are often created by modifying the chemical structure of existing compounds to evade legal restrictions and to enhance their potency and duration of action. 4C-PVP is one such designer drug that has gained popularity in recent years due to its stimulant and euphoric effects. However, the use of this compound is associated with several risks, including addiction, psychosis, and even death.
Mechanism of Action
The mechanism of action of 4C-PVP involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which in turn leads to the stimulant effects of the compound. The exact mechanism by which 4C-PVP inhibits the reuptake of these neurotransmitters is not fully understood but is thought to involve the binding of the compound to the transporters that are responsible for the reuptake of these neurotransmitters.
Biochemical and Physiological Effects:
The use of 4C-PVP is associated with several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The compound also causes the release of dopamine, norepinephrine, and serotonin, which leads to feelings of euphoria, increased energy, and enhanced mood. However, the use of 4C-PVP is also associated with several negative effects, including anxiety, paranoia, and psychosis.
Advantages and Limitations for Lab Experiments
4C-PVP has several advantages and limitations for use in laboratory experiments. One advantage is that the compound is relatively easy to synthesize and can be obtained in pure form. This makes it a useful tool for studying the effects of synthetic cathinones on the central nervous system. However, one limitation of using 4C-PVP in laboratory experiments is that the compound has a short half-life and is rapidly metabolized in the body. This makes it difficult to study the long-term effects of the compound on the brain and behavior.
Future Directions
There are several future directions for research on 4C-PVP. One direction is to study the effects of the compound on the brain and behavior in animal models. This could provide valuable insights into the mechanism of action of the compound and its potential for abuse and addiction. Another direction is to investigate the potential therapeutic uses of 4C-PVP, such as its use in the treatment of depression or attention deficit hyperactivity disorder. Finally, it is important to continue monitoring the use of 4C-PVP and other designer drugs in order to develop effective strategies for preventing their abuse and reducing their harmful effects on society.
Conclusion:
In conclusion, 4C-PVP is a designer drug that has gained popularity in recent years due to its stimulant and euphoric effects. The compound acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, and has several biochemical and physiological effects on the body. While 4C-PVP has several advantages for use in laboratory experiments, it is also associated with several risks and limitations. Further research is needed to fully understand the effects of 4C-PVP on the brain and behavior and to develop effective strategies for preventing its abuse.
Synthesis Methods
The synthesis of 4C-PVP involves the reaction of piperidine with 4-chloro-2,5-dimethoxybenzaldehyde to form the intermediate 4-chloro-2,5-dimethoxyphenyl-1-piperidinone. This intermediate is then reacted with propionyl chloride to form the final product, N-(4-chloro-2,5-dimethoxyphenyl)-1-propionyl-4-piperidinecarboxamide. The synthesis of 4C-PVP is relatively simple and can be carried out in a laboratory setting using standard chemical techniques.
Scientific Research Applications
4C-PVP has been the subject of several scientific studies aimed at understanding its mechanism of action and its effects on the central nervous system. These studies have shown that 4C-PVP acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, motivation, and reward. The stimulant effects of 4C-PVP are thought to be mediated by its ability to increase the levels of these neurotransmitters in the brain.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-propanoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4/c1-4-16(21)20-7-5-11(6-8-20)17(22)19-13-10-14(23-2)12(18)9-15(13)24-3/h9-11H,4-8H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDBSEZCEGMJBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-propanoylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-fluorobenzyl)-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B6086925.png)
![N-[2-(4-hydroxy-1-piperidinyl)-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinyl]-4-pentenamide](/img/structure/B6086931.png)
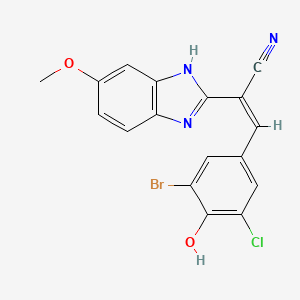
![1-[2-(2-naphthyloxy)ethyl]-1H-imidazole](/img/structure/B6086943.png)

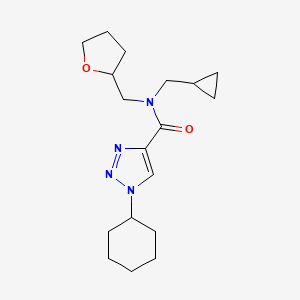
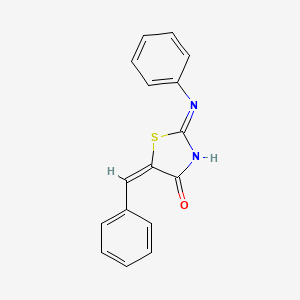
![2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine](/img/structure/B6086953.png)
![2-methyl-1-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-4-piperidinyl)-1-propanol](/img/structure/B6086974.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6086993.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis{N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide}](/img/structure/B6086999.png)
![N-({1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6087007.png)
![4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B6087009.png)
